molecular formula C4H7ClN2S B3274778 N-Methylthiazol-2-amine hydrochloride CAS No. 6142-07-0

N-Methylthiazol-2-amine hydrochloride

Cat. No.: B3274778
CAS No.: 6142-07-0
M. Wt: 150.63 g/mol
InChI Key: VDRVJEKMZUNQGN-UHFFFAOYSA-N
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Description

N-Methylthiazol-2-amine hydrochloride is a heterocyclic compound that belongs to the thiazole family. It is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

N-Methylthiazol-2-amine hydrochloride, a derivative of thiazole, is a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary widely, depending on the specific derivative and its intended use.

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the body .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylthiazol-2-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiazole with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

N-Methylthiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

N-methyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVJEKMZUNQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-07-0
Record name 2-Thiazolamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6142-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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